molecular formula C22H22FN3O2S B2651568 4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-06-3

4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2651568
CAS No.: 450343-06-3
M. Wt: 411.5
InChI Key: MPGQEGQJDGTGJE-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule that features a benzamide group linked to a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of kinase inhibitors and other targeted therapeutic agents. Compounds with this core structure are frequently investigated for their potential to modulate various biological pathways. Researchers can utilize this high-quality chemical as a key intermediate or a reference standard in their pharmacological and biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGQEGQJDGTGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : 343.42 g/mol

The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antitumor activity. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In studies involving HepG2 cells (a liver cancer cell line), compounds structurally similar to This compound showed promising results with IC50 values indicating effective inhibition of tumor growth .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of the thieno[3,4-c]pyrazole core contributes to its interaction with various molecular targets involved in cancer progression. The inhibition of histone deacetylases (HDACs) has been suggested as a potential pathway for related compounds .

Enzyme Inhibition

Inhibitory activity against certain enzymes is another notable aspect of this compound's biological profile. For example, similar benzamide derivatives have shown selectivity towards HDAC isoforms, particularly HDAC3, which plays a crucial role in regulating gene expression related to cancer .

Study on Anticancer Effects

A recent study focused on the anticancer effects of thieno[3,4-c]pyrazole derivatives found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that modifications in the side chains significantly influenced the potency and selectivity against various cancer lines .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG21.30Apoptosis induction
Compound BMCF72.50HDAC inhibition
4-butoxy-N-(2-(4-fluorophenyl)-...)TBDTBDTBD

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs include:

Compound Name Substituents Key Functional Groups Molecular Implications
4-Butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Title Compound) - 4-Fluorophenyl (position 2)
- 4-Butoxybenzamide (position 3)
- Fluorine (electron-withdrawing)
- Butoxy (lipophilic)
Enhanced membrane permeability due to butoxy chain; fluorophenyl may improve metabolic stability
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide () - 4-Fluorophenyl (position 2)
- Diethylsulfamoylbenzamide (position 3)
- Sulfonamide (polar, hydrogen-bonding) Increased solubility; potential for targeting sulfonamide-sensitive enzymes
4-Butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide () - 4-Chlorophenyl (position 2)
- 4-Butoxybenzamide (position 3)
- Chlorine (stronger electron-withdrawing) Higher electronegativity may alter binding affinity compared to fluorine
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () - 4-Methylphenyl (position 2)
- Bromobenzamide (position 3)
- Methyl (electron-donating)
- Bromine (bulky, lipophilic)
Methyl group may reduce metabolic stability; bromine could enhance halogen bonding

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